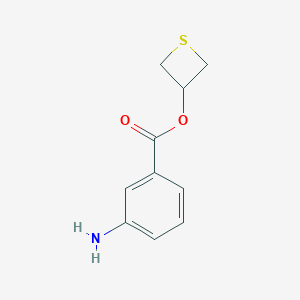
Thietan-3-yl 3-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thietan-3-yl 3-aminobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Thietan-3-yl 3-aminobenzoate serves as an important intermediate in organic synthesis. It can be used to produce various derivatives through reactions such as acylation and amination. The compound's unique thietane ring structure provides it with distinct reactivity that can be exploited in synthetic pathways.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Acylation | Formation of acyl derivatives | |
| Amination | Synthesis of amine derivatives | |
| Reduction | Conversion to corresponding thietane amines |
Pharmaceutical Applications
This compound exhibits promising biological activities, including antimicrobial and anticancer properties. Its derivatives have been studied for their potential use in drug development.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of thietan derivatives, revealing significant inhibition against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, highlighting its potential as a lead compound for antibiotic development.
Agricultural Uses
The compound has also been explored for agricultural applications, particularly as a pesticide or herbicide. Its thietane structure contributes to its efficacy in targeting specific pests while minimizing harm to non-target organisms.
Table 2: Agricultural Applications of this compound
| Application Type | Description | Reference |
|---|---|---|
| Pesticide | Effective against specific insect pests | |
| Herbicide | Selective action on broadleaf weeds |
Biological Studies
Recent research has highlighted the potential of thietan-based compounds in biological systems. Studies have shown that modifications to the thietan ring can enhance bioactivity and selectivity for biological targets.
Case Study: Anticancer Activity
Research published in the Journal of Organic Chemistry demonstrated that certain thietan derivatives exhibit cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents. The study focused on the structure-activity relationship (SAR) to optimize efficacy.
Propiedades
Número CAS |
167167-79-5 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
thietan-3-yl 3-aminobenzoate |
InChI |
InChI=1S/C10H11NO2S/c11-8-3-1-2-7(4-8)10(12)13-9-5-14-6-9/h1-4,9H,5-6,11H2 |
Clave InChI |
QRODHUNMWQDESK-UHFFFAOYSA-N |
SMILES |
C1C(CS1)OC(=O)C2=CC(=CC=C2)N |
SMILES canónico |
C1C(CS1)OC(=O)C2=CC(=CC=C2)N |
Sinónimos |
3-Thietanol,3-aminobenzoate(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















